molecular formula C11H8FN3 B12066144 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Cat. No.: B12066144
M. Wt: 201.20 g/mol
InChI Key: JTBHDLBJJJQQHK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile is a chemical compound that belongs to the class of organic compounds known as benzonitriles. These compounds are characterized by the presence of a nitrile group attached to a benzene ring. The compound also contains a fluorine atom and a methyl-imidazole group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzonitrile and 4-methylimidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

    Synthetic Route: The 4-methylimidazole is reacted with 3-fluorobenzonitrile under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Reagents and Conditions: Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce oxides or reduced derivatives.

Scientific Research Applications

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorine atom can enhance the compound’s binding affinity to its targets, while the nitrile group can participate in various chemical interactions.

Comparison with Similar Compounds

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile can be compared with other similar compounds, such as:

    3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine: This compound has an amine group instead of a nitrile group, which can affect its chemical reactivity and biological activity.

    4-Methyl-1H-imidazole: This compound lacks the fluorine and nitrile groups, making it less versatile in chemical reactions.

    3-Fluorobenzonitrile:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(4-methylimidazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3/c1-8-6-15(7-14-8)11-3-2-9(5-13)4-10(11)12/h2-4,6-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBHDLBJJJQQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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